molecular formula C23H29N3O4 B11957133 Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide CAS No. 102638-70-0

Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide

Cat. No.: B11957133
CAS No.: 102638-70-0
M. Wt: 411.5 g/mol
InChI Key: WXGXGPOWUHQDBK-RFFXKOPCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-l-isoleucyl-l-phenylalaninamide typically involves the protection of amino acids followed by peptide bond formation. The process begins with the protection of the amino group of l-isoleucine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected l-isoleucine with l-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the removal of the protecting group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxy-l-isoleucyl-l-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxy-l-isoleucyl-l-alaninamide
  • Carbobenzyloxy-l-methionyl-l-phenylalaninamide
  • Carbobenzyloxy-l-threonyl-l-phenylalaninamide
  • Carbobenzyloxy-l-norvalyl-l-phenylalaninamide
  • Carbobenzyloxy-l-isoleucyl-l-leucinamide

Uniqueness

Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the carbobenzyloxy protecting group. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications .

Properties

CAS No.

102638-70-0

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C23H29N3O4/c1-3-16(2)20(26-23(29)30-15-18-12-8-5-9-13-18)22(28)25-19(21(24)27)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t16?,19-,20-/m0/s1

InChI Key

WXGXGPOWUHQDBK-RFFXKOPCSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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